molecular formula C7H9NO B3025236 2,3-Dimethylpyridin-4-OL CAS No. 68707-71-1

2,3-Dimethylpyridin-4-OL

Cat. No.: B3025236
CAS No.: 68707-71-1
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-OL: is a chemical compound belonging to the pyridine family. It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 4th position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dimethylpyridin-4-OL are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Therefore, information on how the effects of this compound vary with different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethylpyridin-4-OL involves the reaction of 2,3-dimethylpyridine with phosphorus tribromide oxide. The reaction is carried out at 130°C for 4 hours under a nitrogen atmosphere. The reaction mixture is then poured onto ice and made basic by adding aqueous sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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